m-Nisoldipine vs. Nisoldipine: Quantified Enhancement of Photostability
m-Nisoldipine is a structural isomer of nisoldipine, with its nitro group in the meta-position on the phenyl ring. This structural modification directly addresses a key liability of nisoldipine, which is known to be unstable when exposed to light. Comparative assessments have established that m-Nisoldipine demonstrates 'significantly increased' photostability relative to nisoldipine [1][2].
| Evidence Dimension | Photostability |
|---|---|
| Target Compound Data | Significantly increased |
| Comparator Or Baseline | Nisoldipine (light unstable) |
| Quantified Difference | Not precisely quantified, but described as a 'significant increase' in stability. |
| Conditions | Qualitative assessment in drug development context [1][2]. |
Why This Matters
This matters for procurement in analytical method development and formulation research where light sensitivity of the comparator is a known challenge, offering a more robust alternative for experiments.
- [1] Jing, X. (2008). Studies on Quality Control of m-Nisoldipine and It’s Metablism in Vitro and in Vivo. Master's thesis, Hebei Medical University. View Source
- [2] Li, K. (2007). Preparation and Analysis of Optically Active m-Nisoldipine. Master's thesis, Hebei Medical University. View Source
